![molecular formula C6H3BrClN3 B572220 3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine CAS No. 1245649-96-0](/img/structure/B572220.png)
3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound with the empirical formula C6H3BrClN3 . It has a molecular weight of 232.47 . The compound is solid in form .
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridine derivatives has been achieved through various methods . One such method involves the use of 5-bromo-1H-pyrazolo[3,4-b]pyridine, which is iodized by NIS to obtain an intermediate, and then the NH of the intermediate is protected by PMB-Cl to produce a key intermediate . Another method involves the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H .Molecular Structure Analysis
The molecular structure of 3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine includes a bromine atom and a chlorine atom attached to the pyrazolo[3,4-b]pyridine core . The SMILES string representation of the molecule is BrC1=NNC2=C1C=C(Cl)C=N2 .Physical And Chemical Properties Analysis
3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine is a solid compound . Its empirical formula is C6H3BrClN3 and it has a molecular weight of 232.47 .Scientific Research Applications
Chemical Synthesis
“3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine” is a versatile compound used in the synthesis of other compounds . It serves as a key intermediate in various chemical reactions, contributing to the development of new molecules .
Catalyst in Organic Reactions
This compound has been studied for its potential as a catalyst in organic reactions. Its unique structure can facilitate certain types of chemical transformations, enhancing the efficiency and selectivity of these reactions.
Therapeutic Agent Development
“3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine” has potential therapeutic applications. Its biological activity can be harnessed to develop new drugs, particularly in the field of oncology .
TRK Inhibitors
One of the significant applications of “3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine” is its use in the design and synthesis of Tropomyosin receptor kinases (TRK) inhibitors . These inhibitors can potentially be used in the treatment of various cancers.
Scaffold Hopping
The compound is used in scaffold hopping, a method used in medicinal chemistry to discover new pharmaceuticals . The unique structure of “3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine” makes it an ideal candidate for this process.
Computer-Aided Drug Design
“3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine” is used in computer-aided drug design . Its structure can be manipulated in silico to design new drugs with desired properties.
Mechanism of Action
While the specific mechanism of action for 3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine is not mentioned in the search results, pyrazolo[3,4-b]pyridine derivatives have been studied for their inhibitory activities against TRKA . TRKA is a member of the receptor tyrosine kinase (RTK) family, associated with the proliferation and differentiation of cells .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-bromo-5-chloro-2H-pyrazolo[3,4-b]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-5-4-1-3(8)2-9-6(4)11-10-5/h1-2H,(H,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMVUEHXTDWJMIW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=NNC(=C21)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60743264 |
Source
|
Record name | 3-Bromo-5-chloro-2H-pyrazolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60743264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.46 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine | |
CAS RN |
1245649-96-0 |
Source
|
Record name | 3-Bromo-5-chloro-2H-pyrazolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60743264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.